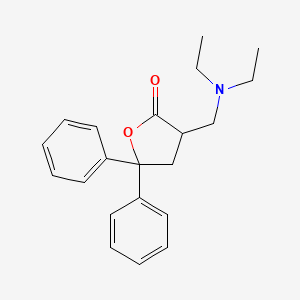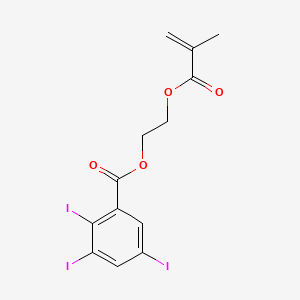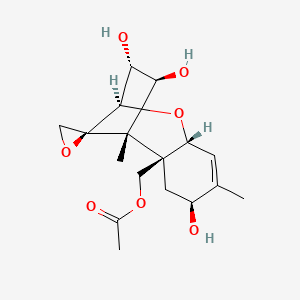
4-Deacetylneosolaniol
描述
4-Deacetylneosolaniol is a member of the trichothecene family of mycotoxins, which are sesquiterpene compounds produced by various species of Fusarium fungi. These compounds are characterized by the presence of an epoxide ring and a benzopyran derivative with varying numbers of hydroxyl, acetyl, or other substituents . This compound is a metabolite of T-2 toxin, a highly toxic fungal secondary metabolite .
准备方法
Synthetic Routes and Reaction Conditions: 4-Deacetylneosolaniol can be synthesized through the hydrolysis of T-2 toxin. In the liver microsomes systems of rats, T-2 toxin is rapidly converted into HT-2 toxin, T-2 tetraol, and this compound. The hydrolysis preferentially occurs at the C-4 position to give HT-2 toxin, which is then metabolized to T-2 tetraol via this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is typically associated with the metabolic processes of T-2 toxin in biological systems.
化学反应分析
Types of Reactions: 4-Deacetylneosolaniol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
4-Deacetylneosolaniol has been extensively studied for its role in the metabolism and toxicology of T-2 toxin. It is a significant metabolite in the detoxification pathway of T-2 toxin in mammals. Research has shown that it plays a crucial role in the hepatic metabolism of T-2 toxin, making it an important compound in toxicological studies. Additionally, it has been used in molecular and cellular studies to understand the mechanisms underlying its effects.
作用机制
The mechanism of action of 4-Deacetylneosolaniol involves its interaction with cellular components, leading to various toxic effects. It is known to inhibit protein synthesis by binding to ribosomes, thereby disrupting the translation process . This inhibition can lead to cell death and other toxic effects. The compound also induces oxidative stress by generating reactive oxygen species, which can cause lipid peroxidation and damage to cellular membranes .
相似化合物的比较
- T-2 Toxin
- HT-2 Toxin
- Neosolaniol
- 3’-OH-T-2 Toxin
- T-2 Tetraol
Comparison: 4-Deacetylneosolaniol is unique in its structure and metabolic pathway. While T-2 toxin and HT-2 toxin are also trichothecenes, this compound is specifically a metabolite formed during the detoxification of T-2 toxin. Its unique structure, characterized by the absence of an acetyl group at the C-4 position, distinguishes it from other similar compounds .
属性
IUPAC Name |
(4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYQYOJLQDQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74833-39-9 | |
| Record name | 4-Deacetylneosolaniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




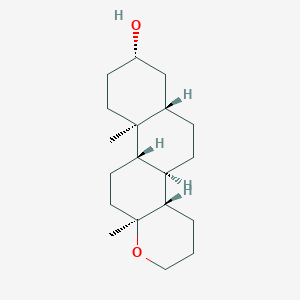

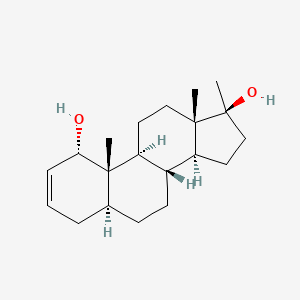
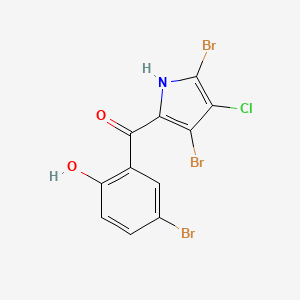
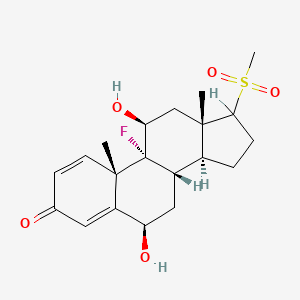
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

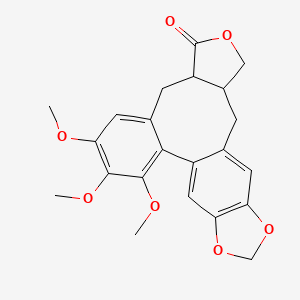
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

